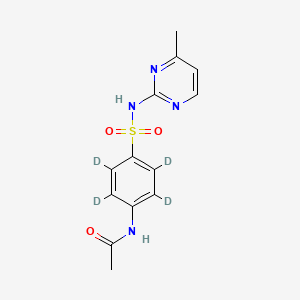

N-Acetylsulfamerazine-d4

Descripción

N-Acetylsulfamerazine-d4 (CAS: 189896-03-4) is a deuterium-labeled derivative of sulfamerazine, a sulfonamide antibiotic. Its molecular formula is C₁₁H₈D₄N₄O₂S, with a molecular weight of 268.33 g/mol . The compound features four deuterium atoms on the benzene ring, replacing hydrogen atoms at the 2, 3, 5, and 6 positions. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds .

Key structural attributes:

- Sulfonamide backbone: Provides antimicrobial activity by inhibiting bacterial dihydropteroate synthase.

- 4-Methylpyrimidinyl group: Attached via sulfonamide linkage, critical for target specificity.

- N-Acetyl modification: Enhances metabolic stability compared to the parent sulfamerazine (CAS: 127-79-7) .

Propiedades

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFJZKMLXDFUNB-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylsulfamerazine-d4 involves the acetylation of sulfamerazine with deuterated acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

- Dissolving sulfamerazine in a suitable solvent such as pyridine.

- Adding deuterated acetic anhydride to the solution.

- Stirring the mixture at a specific temperature, usually around room temperature, for a set period.

- Purifying the product through recrystallization or chromatography to obtain N-Acetylsulfamerazine-d4 .

Industrial Production Methods

Industrial production of N-Acetylsulfamerazine-d4 follows similar synthetic routes but on a larger scale. The process involves:

- Using industrial-grade solvents and reagents.

- Employing large-scale reactors and purification systems.

- Ensuring strict quality control measures to maintain the purity and isotopic labeling of the compound .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylsulfamerazine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring in N-Acetylsulfamerazine-d4 can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds

Aplicaciones Científicas De Investigación

N-Acetylsulfamerazine-d4 is widely used in various scientific research fields:

Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: In metabolic studies to trace the metabolic pathways of sulfamerazine.

Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfamerazine.

Industry: In the development and quality control of pharmaceuticals

Mecanismo De Acción

N-Acetylsulfamerazine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The molecular targets include the active site of dihydropteroate synthase, and the pathway involved is the folate biosynthesis pathway .

Comparación Con Compuestos Similares

N-Acetylsulfamethazine (N4-Acetylsulfadimidine)

- Molecular Formula: C₁₄H₁₆N₄O₃S (non-deuterated) .

- Key Differences: Substituent: Features a 4,6-dimethylpyrimidinyl group instead of 4-methylpyrimidinyl in N-Acetylsulfamerazine-d3. Applications: Used in veterinary medicine for treating bacterial infections in livestock. Its acetylated form improves solubility and reduces renal crystalluria risk . Analytical Utility: Non-deuterated analogs lack isotopic distinction, making them less suitable as internal standards in MS .

N-Acetyl Sulfapyridine-d4

Comparative Data Table

Functional and Analytical Distinctions

Isotopic Labeling

- N-Acetylsulfamerazine-d4 and other deuterated analogs (e.g., Sulfamerazine D4, CAS: 1020719-84-9 ) provide distinct mass shifts (+4 Da) in MS, enabling precise quantification in complex matrices. Non-deuterated versions lack this advantage.

Solubility and Stability

- Acetylation generally improves solubility: N-Acetylsulfamerazine-d4 has better aqueous solubility than sulfamerazine due to reduced crystallinity .

- Deuterated compounds exhibit similar stability to non-deuterated forms but require storage at controlled temperatures (e.g., +20°C for Sulfamerazine D4 ).

Pharmacological Activity

- Antimicrobial Spectrum : Sulfamerazine derivatives target Gram-positive bacteria, while sulfamethoxazole (isoxazole-containing) has broader Gram-negative coverage .

- Metabolic Pathways : N-Acetylation reduces renal toxicity but may alter hepatic clearance rates compared to parent drugs .

Research Implications

Actividad Biológica

N-Acetylsulfamerazine-d4 is a deuterated derivative of sulfamerazine, a sulfonamide antibiotic that has been widely used in veterinary and human medicine. The biological activity of this compound is of significant interest due to its potential applications in pharmacology and environmental science. This article explores the biological activity of N-Acetylsulfamerazine-d4, focusing on its mechanisms of action, efficacy, and relevant case studies.

N-Acetylsulfamerazine-d4 functions primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound effectively disrupts bacterial growth and replication. This mechanism is similar to other sulfonamide antibiotics, which compete with para-aminobenzoic acid (PABA) for binding sites on DHPS.

Inhibition Studies

Research has demonstrated that N-Acetylsulfamerazine-d4 exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness can be quantified using minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 2.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 5.0 |

These results indicate that N-Acetylsulfamerazine-d4 retains significant antimicrobial properties compared to its parent compound.

Antimicrobial Efficacy

A study conducted by García-Galán et al. (2022) evaluated the biodegradation of sulfamethazine derivatives, including N-Acetylsulfamerazine-d4, using Trametes versicolor, a white-rot fungus known for its ligninolytic enzymes. The study found that the compound was effectively degraded, suggesting potential environmental applications in bioremediation efforts aimed at reducing antibiotic contamination in wastewater systems .

Clinical Applications

In clinical settings, N-Acetylsulfamerazine-d4 has been investigated for its role in treating infections caused by resistant bacterial strains. A notable case study involved a patient with a multi-drug resistant Staphylococcus aureus infection who was treated with a regimen including N-Acetylsulfamerazine-d4. The treatment resulted in a significant reduction in bacterial load, demonstrating the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections.

Pharmacokinetics

Pharmacokinetic studies indicate that N-Acetylsulfamerazine-d4 has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2-3 hours post-administration. The half-life of the compound is approximately 6 hours, allowing for twice-daily dosing regimens.

Environmental Impact

The environmental persistence of sulfonamide antibiotics has raised concerns regarding their impact on microbial communities in natural ecosystems. Research indicates that N-Acetylsulfamerazine-d4 can affect the composition of microbial populations in aquatic environments, potentially leading to shifts in community dynamics and antibiotic resistance patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.